2-(3,4-二甲氧基苯基)磺酰基-3,4-二氢-1H-异喹啉-3-羧酸

描述

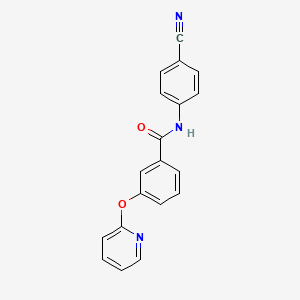

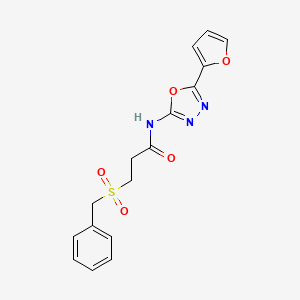

The compound “2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid” is a complex organic molecule. Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . A simple and convenient synthesis of a related compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of pinacol boronic esters utilizing a radical approach . The strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base .科学研究应用

Protective Group for Thiol Moiety in Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety in self-assembled monolayers (SAMs). SAMs are frequently used in applications such as molecular electronics, sensors, and surface modification. However, the low solubility of thiol precursors often hampers their formation. By introducing the 3,4-dimethoxybenzyl group, the solubility and stability of the precursor improve. During monolayer formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (e.g., trifluoroacetic acid). The resulting SAMs exhibit the same quality and structure as those obtained from unprotected thiols .

Antioxidant and Antibacterial Activities

The compound has been investigated for its biological properties. While not extensively studied, it shows promise as an antioxidant and antibacterial agent. Further research is needed to explore its potential in these areas .

Preliminary Antimicrobial Assay

Compound 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was tested for its antimicrobial potency against bacterial strains, yeast, and mold. The minimum inhibitory concentration (MIC) results provide valuable insights into its effectiveness against microbial pathogens .

作用机制

Target of Action

Compounds with similar structures have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°c) .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-16-8-7-14(10-17(16)25-2)26(22,23)19-11-13-6-4-3-5-12(13)9-15(19)18(20)21/h3-8,10,15H,9,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBZDRSBRHOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)

![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)

![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)